2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
The compound “2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . These derivatives have been known for their DNA intercalation activities as anticancer agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . The specific synthesis process for this compound is not mentioned in the available resources.Molecular Structure Analysis
The molecular structure of this compound is based on the [1,2,4]triazolo[4,3-a]pyrazine scaffold . Molecular docking studies have been performed to investigate the binding modes of these compounds with the DNA active site .Scientific Research Applications
Medicinal Chemistry: c-Met Inhibition
This compound is part of a class of heterocycles that have been explored for their potential in medicinal chemistry, particularly in inhibiting the c-Met kinase. c-Met is a protein that has been implicated in various types of cancer, and its inhibition could be key in developing new anticancer therapies .
Neurotropic Activity
Derivatives of related heterocyclic systems have shown promise in neurotropic activity. They have been evaluated for their potential in treating neurological disorders, with some compounds exhibiting anticonvulsant, anxiolytic, and antidepressant activities . This suggests that our compound of interest may also be explored for similar neurotropic effects.
GABAA Modulating Activity
The structural similarity of this compound to other triazolopyrazines indicates its potential use in modulating GABAA receptors. These receptors are pivotal in the central nervous system, and compounds that can modulate their activity are valuable for the development of treatments for a variety of CNS disorders .
Fluorescent Probes
Due to the unique electronic structure of the triazolopyrazine core, compounds like the one can be utilized as fluorescent probes. These probes can be used in biological imaging and diagnostics to track and visualize biological processes in real-time .
Structural Units in Polymers
The robustness of the triazolopyrazine structure makes it an excellent candidate for incorporation into polymers. These polymers can have enhanced properties like thermal stability and mechanical strength, making them suitable for advanced material applications .
Cancer Cell Line Research
Compounds with a triazolopyrazine core have been evaluated against various cancer cell lines. Their activity against these cell lines can provide valuable insights into the development of new chemotherapeutic agents .
Mechanism of Action
Target of Action
The primary target of this compound is DNA . It is known that certain [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been designed and evaluated for their DNA intercalation activities .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the compound between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and lead to changes in the cell .
Biochemical Pathways
It is known that dna intercalators can disrupt various cellular processes, including dna replication and transcription, leading to cell death . This makes them potent anticancer agents .
Pharmacokinetics
In silico admet profiles were performed for similar compounds , suggesting that this compound may also have been evaluated using similar methods.
Result of Action
The result of the compound’s action is the disruption of normal cellular processes, leading to cell death . This is why such compounds are often investigated for their potential as anticancer agents .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These can include the pH of the environment, the presence of other molecules, and the specific characteristics of the target cells.
This compound, like others in its class, shows promise as a potential anticancer agent due to its ability to intercalate DNA and disrupt normal cellular processes .
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-one derivative, which is then coupled with a 2-methoxyphenylacetic acid derivative to form the final product.", "Starting Materials": [ "4-chloroaniline", "ethyl acetoacetate", "hydrazine hydrate", "2-methoxybenzaldehyde", "sodium ethoxide", "2-methoxyphenylacetic acid", "thionyl chloride", "sodium azide", "copper(I) iodide", "sodium ascorbate" ], "Reaction": [ "Step 1: Synthesis of 9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one", "a. Dissolve 4-chloroaniline in ethanol and add ethyl acetoacetate. Heat the mixture under reflux for 4 hours.", "b. Cool the mixture and add hydrazine hydrate. Heat the mixture under reflux for 2 hours.", "c. Cool the mixture and filter the solid product. Wash with water and dry.", "d. Dissolve the solid product in thionyl chloride and heat under reflux for 2 hours.", "e. Cool the mixture and add sodium azide. Heat the mixture under reflux for 2 hours.", "f. Cool the mixture and filter the solid product. Wash with water and dry.", "g. Dissolve the solid product in ethanol and add copper(I) iodide and sodium ascorbate. Heat the mixture under reflux for 2 hours.", "h. Cool the mixture and filter the solid product. Wash with water and dry.", "Step 2: Synthesis of 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide", "a. Dissolve the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-one derivative from Step 1 in ethanol and add 2-methoxybenzaldehyde and sodium ethoxide. Heat the mixture under reflux for 4 hours.", "b. Cool the mixture and filter the solid product. Wash with water and dry.", "c. Dissolve the solid product in ethanol and add 2-methoxyphenylacetic acid. Heat the mixture under reflux for 2 hours.", "d. Cool the mixture and filter the solid product. Wash with water and dry.", "e. Recrystallize the solid product from ethanol to obtain the final product." ] } | |
CAS RN |
1207013-29-3 |
Molecular Formula |
C22H17ClN6O3 |
Molecular Weight |
448.87 |
IUPAC Name |
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H17ClN6O3/c1-32-19-5-3-2-4-16(19)24-20(30)13-29-22(31)27-10-11-28-18(21(27)26-29)12-17(25-28)14-6-8-15(23)9-7-14/h2-12H,13H2,1H3,(H,24,30) |
InChI Key |
HWMMFLKZMGNADU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 |
solubility |
not available |
Origin of Product |
United States |
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